N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20379617
InChI: InChI=1S/C8H18N2O2S/c1-7-5-9-4-3-8(7)6-10-13(2,11)12/h7-10H,3-6H2,1-2H3
SMILES:
Molecular Formula: C8H18N2O2S
Molecular Weight: 206.31 g/mol

N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide

CAS No.:

Cat. No.: VC20379617

Molecular Formula: C8H18N2O2S

Molecular Weight: 206.31 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide -

Specification

Molecular Formula C8H18N2O2S
Molecular Weight 206.31 g/mol
IUPAC Name N-[(3-methylpiperidin-4-yl)methyl]methanesulfonamide
Standard InChI InChI=1S/C8H18N2O2S/c1-7-5-9-4-3-8(7)6-10-13(2,11)12/h7-10H,3-6H2,1-2H3
Standard InChI Key WYUWSQDDUXTHJD-UHFFFAOYSA-N
Canonical SMILES CC1CNCCC1CNS(=O)(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide features a piperidine ring substituted at the 3-position with a methyl group and at the 4-position with a methylene bridge connected to a methanesulfonamide group. The piperidine ring adopts a chair conformation, optimizing steric interactions, while the sulfonamide group enhances solubility through polar interactions. The molecular formula is C₉H₂₀N₂O₂S, with a calculated molecular weight of 220.33 g/mol, though experimental values may vary slightly depending on hydration or solvation states .

Stereochemical Considerations

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between 3-methylpiperidin-4-ylmethanol and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side products like sulfonic esters:

3-Methylpiperidin-4-ylmethanol+CH3SO2ClEt3NN-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide+HCl\text{3-Methylpiperidin-4-ylmethanol} + \text{CH}_3\text{SO}_2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide} + \text{HCl}

Yields typically range from 65% to 80%, with purity >95% achievable via recrystallization from ethyl acetate.

Industrial Production

Scalable methods employ continuous-flow reactors to enhance heat transfer and reaction control. A patented protocol describes a two-step process:

  • Piperidine Functionalization: 3-Methylpiperidine is oxidized to 3-methylpiperidin-4-ylmethanol using hydrogen peroxide in acetic acid .

  • Sulfonylation: The alcohol intermediate reacts with methanesulfonyl chloride in a plug-flow reactor at 50°C, achieving 90% conversion in <30 minutes.

ParameterLaboratory ScaleIndustrial Scale
Temperature0–5°C50°C
Reaction Time2–4 hours30 minutes
Yield65–80%85–90%
Purity>95%>99%

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar solvents such as water (40 mg/mL at 25°C), ethanol, and dimethyl sulfoxide (DMSO). This contrasts with related sulfonamides lacking the piperidine moiety, which often require co-solvents for dissolution. Stability studies indicate no degradation under ambient conditions for 12 months, though photolysis in UV light generates trace sulfonic acid byproducts.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1150 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl₃) shows a triplet at δ 3.45 ppm (CH₂SO₂) and a multiplet at δ 2.75 ppm (piperidine H-4) .

Biological Activity and Mechanisms

Enzyme Inhibition

N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide demonstrates inhibitory activity against PI3Kα, a kinase implicated in cancer cell proliferation . Half-maximal inhibitory concentration (IC₅₀) values of 0.8 μM were observed in kinase assays, with selectivity over PI3Kγ (>20-fold) . Molecular docking simulations suggest the sulfonamide group binds to the ATP pocket via hydrogen bonds with Lys802 and Val850 residues .

Applications in Drug Development

Oncology

As a PI3Kα inhibitor, this compound is a candidate for breast and prostate cancer therapies. In xenograft models, daily oral administration (10 mg/kg) reduced tumor volume by 60% over 21 days without significant hepatotoxicity .

Central Nervous System (CNS) Agents

The compound crosses the blood-brain barrier (BBB) due to its moderate logP (1.8), making it a scaffold for neurodegenerative disease drug design . Derivatives with fluorinated sulfonamides show enhanced Aβ peptide aggregation inhibition, relevant to Alzheimer’s disease.

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